molecular formula C11H12ClNO B8503978 3-(4-Chlorobenzyl)-2-pyrrolidinone CAS No. 356558-20-8

3-(4-Chlorobenzyl)-2-pyrrolidinone

Cat. No.: B8503978
CAS No.: 356558-20-8
M. Wt: 209.67 g/mol
InChI Key: CJWQGCUNKQPNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

356558-20-8

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO/c12-10-3-1-8(2-4-10)7-9-5-6-13-11(9)14/h1-4,9H,5-7H2,(H,13,14)

InChI Key

CJWQGCUNKQPNBU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flask was added diisopropylamine (3.22 g, 31.8 mmole) and dry THF (60 ml). The content of the flask was kept under nitrogen, and was then cooled to −76° C. To the cool solution was dropwise added n-butyllithium (n-BuLi, 32 mmole, 20 ml, 1.6 M in hexane). After completed addition, the solution was stirred for 10 minutes, and a solution of 1-Trimethylsilanyl-pyrrolidin-2-one (5.00 g, 31.8 mmole, prepared according to literature methods) in dry THF (5 ml) was added dropwise. The solution was then stirred for an additional 20 minutes and a solution of 4-Chlorobenzyl chloride (5.13 g, 32 mmole) in THF (5 ml) was added via a syringe during 5 minutes. The resulting mixture was stirred at −76° C. for 1 hour, and was then allowed to reach the ambient temperature and was stirred over night. Water (40 ml) was added and the mixture was stirred vigorously for 60 minutes. The phases were separated and the organic phase was washed with brine, and was finally evaporated, giving an oil which crystallized on standing. The solid was triturated with heptane:EtOAc 2:1 and was filtered, giving a partly purified solid. The solid was purified on silica (DCM to DCM: MeOH 99:1 to 98:2 to 97:3 gradient) giving 1.3 g (20%) of the sub-title compound.
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5.13 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
20%

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